N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide
Description
N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-5-9-10(7-17(4)16-9)15-12(18)11-6-14-13(19-11)8(2)3/h6-8H,5H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEMNTJXJZUXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(=O)C2=CN=C(S2)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from simple precursors. One common method involves the condensation of 3-ethyl-1-methylpyrazole with 2-propan-2-yl-1,3-thiazole-5-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-ethyl-1-methylpyrazole: A simpler pyrazole derivative with fewer functional groups.
2-propan-2-yl-1,3-thiazole-5-carboxylic acid: The thiazole precursor used in the synthesis of the target compound.
Uniqueness
N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide stands out due to its fused heterocyclic structure, which imparts unique chemical and biological properties. Its combination of pyrazole and thiazole rings offers a versatile scaffold for further functionalization and application in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
